4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Description
4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is a benzamide derivative characterized by a chloro-substituted benzene ring and a chiral 1-hydroxy-3-phenylpropan-2-yl group attached to the amide nitrogen.
Properties
IUPAC Name |
4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBCABMTXUHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940640 | |
| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19071-58-0 | |
| Record name | Benzamide, p-chloro-N-(alpha-(hydroxymethyl)phenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of Ketone Precursors
A common approach involves reducing a carbonyl group adjacent to a protected amine. For example, tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is synthesized via sodium borohydride (NaBH₄) reduction of a ketone precursor in tetrahydrofuran (THF) and ethanol, achieving a 56% yield after acidic workup. The reaction proceeds as follows:
Key Conditions :
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Solvent: THF/ethanol (1:1 ratio)
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Temperature: 10–20°C
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Workup: Adjust to pH 6.5 with NaOH, followed by crystallization.
Amide Bond Formation: Coupling 4-Chlorobenzoic Acid with the Amine
The final step involves condensing 4-chlorobenzoic acid with 1-hydroxy-3-phenylpropan-2-amine. Two predominant strategies are employed:
Acid Chloride Method
4-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the amine in the presence of a base (e.g., triethylamine):
Advantages : High reactivity and scalability.
Yield : ~70–85% in industrial settings.
Coupling Reagent-Mediated Synthesis
Carbodiimide reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate direct coupling without isolating the acid chloride:
Conditions :
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Solvent: Dimethylformamide (DMF)
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Temperature: 0–25°C
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Optimization
Batch vs. Continuous Processes
Industrial production favors continuous flow reactors for higher efficiency. Automated systems control parameters such as temperature (±1°C) and reagent stoichiometry, reducing side products. For example, a continuous setup using microreactors achieves 90% conversion in ≤30 minutes.
Purification Techniques
| Method | Conditions | Purity (%) | Yield (%) | Source |
|---|---|---|---|---|
| Crystallization | Ethanol/water (3:1), 5°C, 2 h | 99.5 | 75 | |
| Column Chromatography | Silica gel, EtOAc/hexane (1:4) | 98.0 | 65 |
Crystallization is preferred for large-scale operations due to cost-effectiveness, while chromatography resolves complex mixtures.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can also undergo reduction reactions, where the carbonyl group is reduced to an alcohol.
Substitution: Substitution reactions can occur at the chloro group, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products:
Scientific Research Applications
Chemistry
In the realm of organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution. For example:
- Oxidation : The hydroxymethyl group can be oxidized to a carboxyl group.
- Reduction : The carbonyl group can be reduced to an alcohol.
- Substitution : The chloro group can be replaced by other functional groups using nucleophiles like amines or thiols.
Biology
Research has indicated potential biological activities associated with this compound, particularly its antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its mechanisms of action against various pathogens and inflammatory pathways. Its interaction with biological targets may involve competitive inhibition and allosteric modulation .
Medicine
The therapeutic potential of this compound is being investigated for various diseases. Preliminary research suggests it may have applications in treating conditions related to inflammation and infection due to its biological activity profile .
Industry
This compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical synthesis makes it valuable for manufacturing processes within the pharmaceutical industry, where it can contribute to the development of new drugs .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of benzamide derivatives found that compounds with similar structural features exhibited significant activity against both gram-positive and gram-negative bacteria. This suggests that this compound may also possess comparable properties.
Case Study 2: Anti-inflammatory Effects
Research into benzamide compounds has shown promising results in reducing inflammation in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines, indicating that further exploration of this compound could yield valuable therapeutic options .
Mechanism of Action
The mechanism of action of 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
- Methoxy/Ethoxy/Propoxy Derivatives : Compounds such as N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-4-methoxybenzamide (compound 5 in ) replace the chloro substituent with alkoxy groups. These modifications enhance solubility in polar solvents compared to the chloro analog but may reduce electrophilic reactivity .
- Polyhalogenated Derivatives: describes ligands like 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1), which introduce additional halogen atoms. The fluorine substituent increases metabolic stability and binding affinity in catalytic systems compared to the mono-chloro target compound .
Variations in the N-Substituent
- Hydroxymethyl vs. Hydroxypropan-Phenyl : 4-Chloro-N-(hydroxymethyl)benzamide () features a simpler hydroxymethyl group, improving synthetic accessibility but lacking the stereochemical complexity and aromatic interactions of the target compound’s 1-hydroxy-3-phenylpropan-2-yl group .
- Thiourea Derivatives : Ligands in (e.g., L1–L3) incorporate thiourea moieties instead of hydroxylated alkyl chains. These derivatives exhibit superior catalytic activity in Suzuki coupling reactions due to their metal-coordinating sulfur atoms, a feature absent in the target compound .
Key Properties
Biological Activity
4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is a compound belonging to the class of benzamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C16H16ClNO2
- Molecular Weight : 289.76 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study assessing various substituted benzamides found that this compound demonstrated bactericidal effects against multiple strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 2x MIC when tested in time-kill assays.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Bactericidal Effect |
|---|---|---|---|
| MRSA 63718 | 8 | 32 | Yes |
| MRSA SA 3202 | 16 | 64 | Yes |
| S. aureus Reference | 4 | 16 | Yes |
The bactericidal activity is defined by a ratio of MBC to MIC of ≤4, indicating that the compound can effectively kill bacteria at concentrations close to those that inhibit their growth .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, although further research is needed to elucidate these pathways fully.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or other critical metabolic pathways.
- Receptor Interaction : It is hypothesized that this compound interacts with various receptors, potentially modulating cellular responses related to inflammation and infection.
- Oxidative Stress Induction : Some studies suggest that compounds in this class can induce oxidative stress in bacterial cells, leading to cell death.
Case Studies and Research Findings
A notable study published in Antibiotics explored the efficacy of various benzamides, including this compound, against resistant bacterial strains. The study concluded that while traditional antibiotics faced challenges due to resistance, this compound showed promise as a novel therapeutic agent .
Another research effort focused on the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated a significant reduction in inflammatory markers when cells were treated with the compound, highlighting its therapeutic potential beyond antimicrobial applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide?
- Methodological Answer : The compound is typically synthesized via amidation of 4-chlorobenzoyl chloride with a hydroxylamine derivative (e.g., O-benzyl hydroxylamine) under basic conditions. Key steps include:
- Coupling Reaction : Reacting a chlorinated intermediate (e.g., 3-phenylpropan-2-ol derivative) with benzyl halides using potassium carbonate as a base .
- Amidation : Final reaction with 4-chlorobenzoyl chloride in acetonitrile or DMF, followed by purification via column chromatography .
- Data Table :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Coupling | K₂CO₃, CH₃CN, 60°C | 65% | ≥95% |
| Amidation | 4-Cl-benzoyl chloride, RT | 70% | ≥98% |
Q. How is the compound characterized structurally?
- Methodological Answer : Use 1H/13C NMR to confirm the benzamide backbone and hydroxyl group. For example:
- 1H NMR (CDCl₃) : δ 7.74 (d, 2H, aromatic), 4.28–4.17 (m, hydroxyl-bearing CH), 0.89–0.99 (multiplets for methyl groups) .
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (hydroxyl O-H) .
Q. What stability considerations are critical for storage and handling?
- Methodological Answer : The compound is sensitive to hydrolysis under acidic/basic conditions. Stability studies in aqueous solutions (pH 7.4, 25°C) show a half-life of >24 hours. Store at -20°C in anhydrous DMSO or dry powder form to prevent degradation .
Advanced Research Questions
Q. How can this compound be applied in catalytic C-C coupling reactions?
- Methodological Answer : As a ligand precursor , its thiourea derivatives (e.g., 4-chloro-N-(methylcarbamothionyl)benzamide) enhance palladium-catalyzed Suzuki-Miyaura couplings. Experimental design:
- Catalyst Preparation : Mix with Pd(OAc)₂ (1 mol%) in DMF.
- Reaction Optimization : Achieve >90% conversion of aryl halides to biphenyls at 80°C (GC-MS monitoring) .
Q. What biochemical pathways or targets are influenced by this benzamide derivative?
- Methodological Answer : Structural analogs (e.g., GSK-3787) inhibit PPARδ or bacterial acpS-pptase enzymes . To validate:
- Enzyme Assays : Use fluorescence polarization to measure binding affinity (IC₅₀ ~1–5 µM).
- Pathway Analysis : RNA-seq of treated bacterial cultures reveals downregulation of fatty acid biosynthesis genes .
Q. How can researchers resolve discrepancies in reported biological activities?
- Methodological Answer : Cross-validate using orthogonal assays . For example:
- If antibacterial activity varies, test against Gram-positive vs. Gram-negative strains (e.g., MIC = 2 µg/mL for S. aureus vs. >16 µg/mL for E. coli).
- Compare synthetic batches for impurity profiles (e.g., HPLC-MS to detect 4-chloro-N-(4-methoxyphenyl)benzamide, a common byproduct) .
Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with PPARδ (PDB ID: 1JI) to map binding pockets.
- Docking Studies : Use AutoDock Vina to simulate interactions, focusing on hydrogen bonding with the hydroxyl group and chloro-substituted aryl ring .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
